3-benzoyl-1H-quinoxalin-2-one
Overview
Description
3-Benzoyl-1H-quinoxalin-2-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one at the C-3 position. One common method includes the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT), facilitating the alkylation of quinoxalin-2-one with various hydrocarbons . Another approach involves the cyclization of quinoxalin-2-one derivatives with acetic anhydride in the presence of pyridine, leading to the formation of 2-oxo-4-phenylpyrano[2,3-b]quinoxaline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Cyclization: In the presence of acetic anhydride and pyridine, it cyclizes to form 2-oxo-4-phenylpyrano[2,3-b]quinoxaline.
Functionalization: The compound can be functionalized at the C-3 position through C–H bond activation, leading to arylation, alkylation, acylation, and other modifications.
Common Reagents and Conditions:
Di-tert-butyl peroxide (DTBP): Used for alkylation reactions via hydrogen atom transfer.
Acetic anhydride and pyridine: Used for cyclization reactions.
Major Products:
2-Oxo-4-phenylpyrano[2,3-b]quinoxaline: Formed through cyclization with acetic anhydride and pyridine.
Scientific Research Applications
3-Benzoyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzoyl-1H-quinoxalin-2-one involves its ability to undergo C–H bond activation, leading to various functionalizations at the C-3 position . This activation is facilitated by reagents such as di-tert-butyl peroxide, which mediates hydrogen atom transfer . The compound’s biological activities are attributed to its interactions with specific molecular targets and pathways, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound, which also undergoes C–H bond activation and functionalization.
2-Oxo-4-phenylpyrano[2,3-b]quinoxaline: A cyclized derivative of 3-benzoyl-1H-quinoxalin-2-one.
Uniqueness: this compound is unique due to its specific functionalization at the C-3 position, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form complex heterocyclic structures makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-benzoyl-1H-quinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-15(19)17-12-9-5-4-8-11(12)16-13/h1-9H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHWZXKCTCLXAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349817 | |
Record name | STK852423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49568-76-5 | |
Record name | STK852423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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